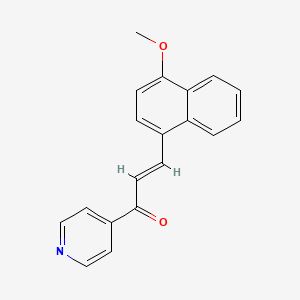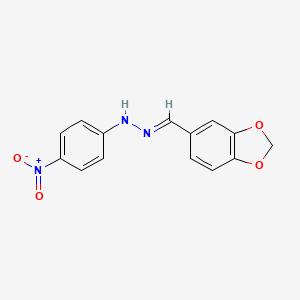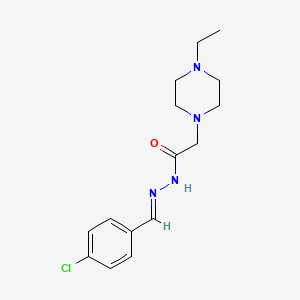
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one
説明
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA is a member of the chalcone family, which is a group of compounds known for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one varies depending on its intended therapeutic application. In cancer research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. In diabetes research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor kappa B (NF-κB) pathway. In antiviral research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects:
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to have various biochemical and physiological effects depending on the system being studied. In cancer research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth in animal models. In diabetes research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to improve glucose tolerance, reduce insulin resistance, and decrease blood glucose levels in animal models. In inflammation research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to reduce inflammation, oxidative stress, and tissue damage in animal models. In antiviral research, 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit viral replication and reduce viral load in cell culture and animal models.
実験室実験の利点と制限
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has several advantages and limitations for lab experiments. Its advantages include its diverse biological activities, relatively simple synthesis method, and availability of analytical techniques for confirmation of purity. Its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate its mechanism of action in various systems and to identify potential drug targets.
科学的研究の応用
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has also been investigated for its neuroprotective and antimalarial properties.
特性
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-19-9-7-14(16-4-2-3-5-17(16)19)6-8-18(21)15-10-12-20-13-11-15/h2-13H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBGDTTZLJJWIJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)
![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)
![2-[4-(1-pyrrolidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3836754.png)
![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3836755.png)
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)


![N-[4-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3836789.png)



![2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)